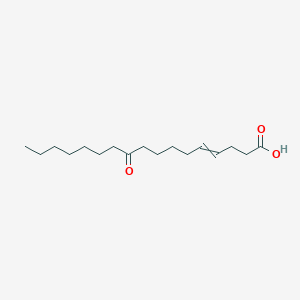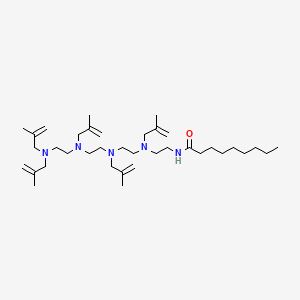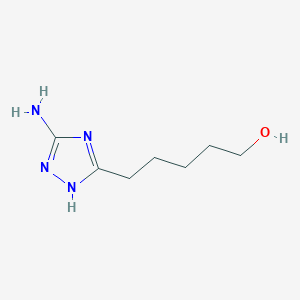
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Méthodes De Préparation
The synthesis of 5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol can be achieved through various synthetic routes. This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets . In medicine, it is being investigated for its potential therapeutic properties, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant activities . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol can be compared with other similar compounds, such as 3-amino-1,2,4-triazole and 5-amino-1H-1,2,4-triazole . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity .
Propriétés
Numéro CAS |
106693-09-8 |
|---|---|
Formule moléculaire |
C7H14N4O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol |
InChI |
InChI=1S/C7H14N4O/c8-7-9-6(10-11-7)4-2-1-3-5-12/h12H,1-5H2,(H3,8,9,10,11) |
Clé InChI |
SNBKBHXUIHOTRO-UHFFFAOYSA-N |
SMILES canonique |
C(CCC1=NC(=NN1)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


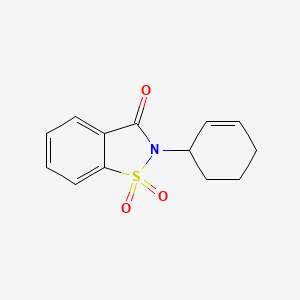
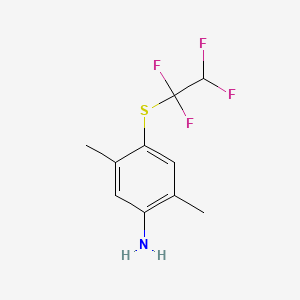
![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
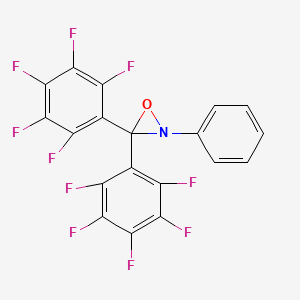
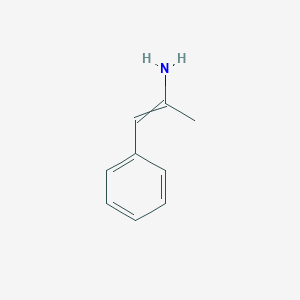
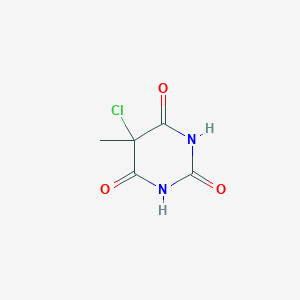
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
